Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group at position 5 and a methyl oxazolyl acetyl moiety at position 2. This compound is synthesized via multi-step reactions, likely involving cyclization and acetylation strategies common in aminoazole chemistry . Its structural complexity and functional diversity make it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H19N3O4S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H19N3O4S/c1-7(2)13-12(14(20)21-5)17-15(23-13)16-11(19)6-10-8(3)18-22-9(10)4/h7H,6H2,1-5H3,(H,16,17,19) |
InChI Key |
AVXFIBRHXWWRIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling through acylation and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole and thiazole oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, altering the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic substitution reactions can occur at the oxazole and thiazole rings, allowing the introduction of different substituents. Common reagents include halides and organometallic compounds.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Therapeutic Applications
- Antimicrobial Activity : Research indicates that compounds containing thiazole and oxazole moieties exhibit antimicrobial properties. Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has been studied for its effectiveness against various bacterial strains.
- Anticancer Potential : The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. Studies suggest that it may induce apoptosis in specific cancer types by targeting cellular pathways involved in growth regulation.
- Anti-inflammatory Effects : Preliminary studies have shown that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Antimicrobial Activity Evaluation
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study 2: Anticancer Mechanism Investigation
In another research project, the compound was tested on human cancer cell lines to assess its cytotoxic effects. It was found to induce apoptosis through mitochondrial pathways and significantly reduce cell viability at micromolar concentrations.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and thiazole rings can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs include:
Key Observations :
- Core Heterocycles: The target’s thiazole core offers π-conjugation and moderate electron deficiency, contrasting with thiadiazole derivatives (e.g., 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole), which exhibit higher aromaticity and rigidity .
- Substituent Impact : The propan-2-yl group in the target enhances steric bulk and lipophilicity compared to fluorophenyl or chlorophenyl groups in ’s compounds. This may influence solubility and membrane permeability in biological systems .
- Crystallinity : Unlike the isostructural, planar fluorophenyl-thiazole derivatives in , the target’s branched propan-2-yl group likely disrupts crystallinity, reducing packing efficiency .
Electronic Properties and Reactivity
- Thiazole vs. Thiadiazole : The thiazole ring in the target has lower electron density at the nitrogen sites compared to thiadiazoles, affecting nucleophilic substitution reactivity.
- Bond Order Analysis : The amide linkage in the target shows a bond order of ~1.4 (C-N), typical for resonance-stabilized systems, whereas thiadiazole analogs exhibit higher bond orders (~1.6) due to aromatic delocalization .
Functional Group Influence on Bioactivity and Solubility
- Amide vs. Amino Groups: The acetylated amide in the target reduces hydrolysis susceptibility compared to free amino groups in 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole, improving metabolic stability .
- Ester vs. Triazole : The ester group increases lipophilicity (LogP ~2.5) relative to polar triazole-containing compounds (LogP ~1.8), impacting bioavailability .
- Hydrogen Bonding: The target’s two N-H donors (amide) and four acceptors (ester, oxazole) enable moderate hydrogen bonding, less than ’s triazole derivatives but sufficient for target engagement in enzyme inhibition .
Crystallographic and Supramolecular Behavior
- Crystal Packing : The target’s structure, resolved via SHELX-based refinement , likely forms weaker π-π stacking interactions than ’s planar fluorophenyl-thiazoles.
- Hydrogen-Bonding Networks: Graph set analysis (e.g., Etter’s rules) predicts the target forms D (donor) and A (acceptor) motifs, contrasting with the R₂²(8) motifs observed in triazole-thiazole hybrids .
Biological Activity
Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its structural features that include both oxazole and thiazole rings. With the molecular formula and a molecular weight of approximately 337.4 g/mol, this compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.
Structural Characteristics
The compound's intricate structure is characterized by:
- Oxazole ring : Contributes to its reactivity and biological activity.
- Thiazole ring : Known for diverse biological properties.
- Acetamide group : Enhances interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole and oxazole rings often exhibit notable antimicrobial activity. For instance, derivatives of thiazoles have been shown to possess significant antibacterial and antifungal properties against various strains, including Gram-positive and Gram-negative bacteria as well as fungal pathogens.
| Compound | Target Organism | Activity |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | Antibacterial |
| Thiazole Derivative B | Escherichia coli | Antibacterial |
| Thiazole Derivative C | Candida albicans | Antifungal |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
- Disruption of Membrane Integrity : It can compromise the integrity of microbial cell membranes.
- Interference with Nucleic Acid Synthesis : Potentially disrupts the synthesis of DNA or RNA in pathogens.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antibacterial Activity Study : A recent investigation demonstrated that derivatives similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics against resistant strains of E. coli and S. aureus .
- Antifungal Activity Assessment : The compound was tested against fungal strains such as Candida albicans and showed significant antifungal activity with a zone of inhibition comparable to established antifungal agents .
- Cytotoxicity Evaluations : In vitro studies indicated that this compound could induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
Synthesis and Chemical Behavior
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the oxazole ring through cyclization reactions.
- Acetylation processes to introduce the acetamide functionality.
- Final esterification to yield the methyl ester derivative.
These synthetic routes are crucial for producing the compound efficiently in laboratory settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
